molecular formula C18H16F2N2O3 B2806920 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-43-3

2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

货号: B2806920
CAS 编号: 941957-43-3
分子量: 346.334
InChI 键: SNBJBDKXSOFAFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-43-3) is a benzamide derivative with a molecular formula of C18H16F2N2O3 and a molecular weight of 346.33 g/mol . The compound is supplied with a minimum purity of 90% and is immediately available for various research applications . Structural analogs of this compound, specifically those containing the 3-(2-oxopyrrolidin-1-yl)benzamide moiety, have been identified in scientific literature as inhibitors of BACE1 (Beta-secretase 1) . BACE1 is a key enzyme in the formation of beta-amyloid plaques, making it a significant target in Alzheimer's disease research . Consequently, this compound serves as a valuable chemical building block or reference standard in medicinal chemistry and drug discovery programs, particularly for neuroscience and oncology research where kinase pathways and protease inhibition are of interest . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in quantities ranging from 2 μmol to 100mg .

属性

IUPAC Name

2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBJBDKXSOFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Oxopyrrolidinyl Group: The final step involves the attachment of the oxopyrrolidinyl group through a condensation reaction with a pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like methoxide or hydroxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

科学研究应用

2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include pyrazole-based benzamides (e.g., GSK-5503A, GSK-7975A) and other substituted benzamides with distinct pharmacophores. A comparative analysis is provided below:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 4-Methoxy, 3-(2-oxopyrrolidin-1-yl)phenyl Not explicitly stated (assumed CRAC) -
GSK-7975A (2,6-difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide) Benzamide + pyrazole 4-Hydroxy-2-(trifluoromethyl)benzyl Selective CRAC channel blocker
GSK-5503A Benzamide + pyrazole 2-Phenoxybenzyl Selective CRAC channel blocker
BD00794291 Benzamide 4-Hydroxy-2-(trifluoromethyl)benzyl Not explicitly stated
2,6-Difluoro-N-({4-[2-(2-methylphenyl)ethoxy]phenyl}carbamoyl)benzamide Benzamide + aryl ether 2-Methylphenethyloxy Unknown (structural analog)
A. CRAC Channel Inhibition
  • GSK-7975A and GSK-5503A: Both compounds are pyrazole-linked benzamides developed by GlaxoSmithKline as CRAC channel blockers. Their activity is attributed to the 2,6-difluorobenzamide core and the pyrazole ring, which positions substituents (e.g., trifluoromethyl or phenoxy groups) to interact with channel domains .
  • Target Compound: The replacement of pyrazole with a pyrrolidinone-containing phenyl group may alter binding kinetics.
B. Substituent Effects on Bioactivity
  • Trifluoromethyl (GSK-7975A) : Enhances metabolic stability and lipophilicity, favoring membrane penetration .
  • Methoxy vs. Hydroxy (Target vs. GSK-7975A) : The methoxy group in the target compound may reduce metabolic oxidation compared to the hydroxy group in GSK-7975A, which requires protective group strategies during synthesis (e.g., benzyloxy deprotection via hydrogenation) .
  • Pyrrolidinone vs.

Physicochemical Properties

Table 2: Molecular Properties
Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~375.3 g/mol ~2.8 2 / 5
GSK-7975A 409.3 g/mol ~3.5 2 / 6
BD00794291 397.3 g/mol ~3.2 2 / 6
  • Key Trends: The target compound’s lower molecular weight and LogP compared to GSK-7975A suggest improved solubility and bioavailability. The pyrrolidinone moiety contributes to polarity, balancing the lipophilic 2,6-difluorophenyl group.

常见问题

Q. What are the key synthetic routes for 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 2,6-difluorobenzoic acid derivatives with a substituted aniline precursor. Critical steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Pyrrolidinone ring introduction : Employ nucleophilic substitution or cyclization reactions, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final yields can exceed 70% with rigorous control of moisture and stoichiometry .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and ring structures. Key signals include methoxy (~δ 3.8 ppm) and pyrrolidinone carbonyl (~δ 170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.
  • Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to determine IC₅₀ values in the presence of the compound .

Q. How should contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies) be addressed?

  • Methodological Answer :
  • Replicate experiments under standardized conditions (pH, temperature, cell lines) to control for variability.
  • Orthogonal assays : Cross-validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., viability assays).
  • Meta-analysis : Compare structural analogs (e.g., 4-chloro or trifluoromethyl derivatives) to identify substituent effects on activity .

Q. What computational approaches predict the compound’s binding affinity and selectivity for therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., kinase ATP sites). Focus on hydrogen bonds with pyrrolidinone carbonyl and hydrophobic contacts with fluorine substituents .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and binding free energy (MM-PBSA/GBSA) .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

  • Methodological Answer :
  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (4–10) and UV exposure to identify degradation products (LC-MS/MS analysis) .
  • Biotic Transformation : Use soil microcosms or activated sludge to study microbial degradation pathways (e.g., hydroxylation or demethylation).
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algal models (OECD guidelines) to determine LC₅₀/EC₅₀ values .

Comparative & Mechanistic Questions

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?

  • Methodological Answer :
  • Substituent Analysis : Compare bioactivity of analogs with varying groups (e.g., 4-methoxy vs. 4-chloro or 2-oxopyrrolidinyl vs. piperidinyl). For example, 4-methoxy enhances solubility but may reduce membrane permeability .
  • Pharmacophore Mapping : Identify critical motifs (e.g., benzamide core, fluorine atoms) using 3D-QSAR models (e.g., CoMFA) .

Q. What in vivo experimental models are suitable for studying pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Administer the compound intravenously/orally to assess bioavailability, half-life, and tissue distribution (LC-MS/MS plasma analysis).
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to detect organ-specific toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。